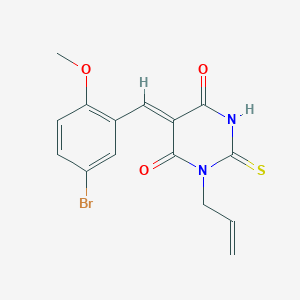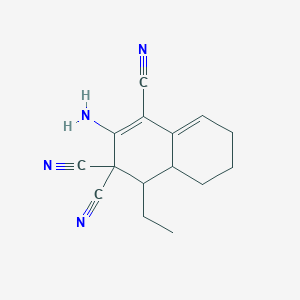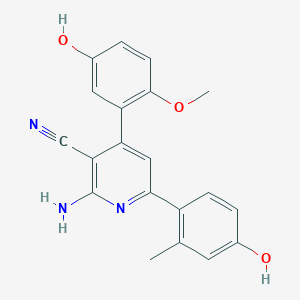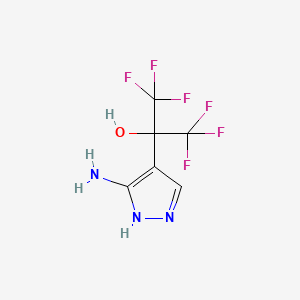![molecular formula C23H24O7 B6092462 3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one](/img/structure/B6092462.png)
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one, also known as BHDD, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BHDD is a spiroacetal compound that has two spiro centers and a bisphenol A unit. The compound has been synthesized using various methods, and its applications in scientific research are widespread.
Wirkmechanismus
The mechanism of action of 3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one is not fully understood, but it is believed to interact with metal ions and form complexes. The fluorescence properties of this compound are due to the interaction of the compound with metal ions. This compound has also been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in treating inflammatory diseases. Additionally, this compound has been shown to have antimicrobial properties, which may be useful in treating bacterial infections.
Vorteile Und Einschränkungen Für Laborexperimente
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one has several advantages as a compound for lab experiments. The compound is easily synthesized using various methods, and the yield is high. Additionally, this compound has unique properties that make it useful in various scientific research fields. However, there are also limitations to using this compound in lab experiments. The compound is not readily available commercially, and the synthesis process may require specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for the study of 3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the exploration of this compound's potential applications in drug discovery. The compound's unique properties may make it useful in developing new drugs for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion:
This compound is a spiroacetal compound that has gained significant attention in the field of scientific research due to its unique properties. The compound has been synthesized using various methods, and its applications in scientific research are widespread. This compound has been shown to have various biochemical and physiological effects, and its potential applications in drug discovery are promising. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Synthesemethoden
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one can be synthesized using various methods, including the reaction of bisphenol A with 3,11-dioxo-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecane. Another method involves the reaction of bisphenol A with 3,11-dioxo-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecane in the presence of a catalyst. The yield of this compound is high using both methods, and the compound is obtained in a pure form.
Wissenschaftliche Forschungsanwendungen
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.5.2]pentadecan-7-one has been extensively studied for its potential applications in various scientific research fields. The compound has been used as a sensor for detecting metal ions due to its fluorescence properties. This compound has also been used as a chiral selector in chromatography due to its ability to separate enantiomers. Additionally, this compound has been used as a starting material for the synthesis of other spiroacetal compounds.
Eigenschaften
IUPAC Name |
3,11-bis(4-hydroxyphenyl)-2,4,10,12-tetraoxadispiro[5.1.58.26]pentadecan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O7/c24-17-5-1-15(2-6-17)19-27-11-22(12-28-19)9-10-23(21(22)26)13-29-20(30-14-23)16-3-7-18(25)8-4-16/h1-8,19-20,24-25H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQFZLZNLCYQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC(OC2)C3=CC=C(C=C3)O)C(=O)C14COC(OC4)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-benzyl-5-({[4-(dimethylamino)phenyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092390.png)

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)acrylamide](/img/structure/B6092400.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6092406.png)
![4-[({4-[(2-hydroxyethyl)sulfonyl]phenyl}amino)methylene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6092414.png)
![4-{[(4-chlorophenyl)thio]methyl}-6-piperidin-1-yl-1,3,5-triazin-2-amine](/img/structure/B6092418.png)


![2-[(4-fluorophenoxy)methyl]-N-[(3-isopropyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6092430.png)
![1-(4-chlorophenyl)-5-[4-(diethylamino)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6092438.png)
![dimethyl 5-[(2,6-dichlorobenzoyl)amino]isophthalate](/img/structure/B6092441.png)
![2-{[5-(methoxymethyl)-2-furyl]methyl}-1-(4-methoxy-3-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6092444.png)

![2-{4-[(1-isobutyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinyl}-N-isopropylacetamide](/img/structure/B6092489.png)
